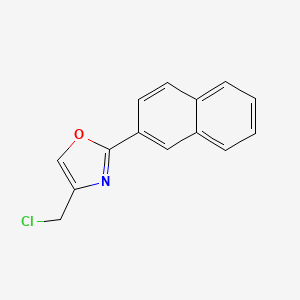
4-(Chloromethyl)-2-(naphthalen-2-yl)oxazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it. This often involves a series of chemical reactions, and can require specific conditions such as temperature, pressure, or the presence of a catalyst .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, solubility, and reactivity .Aplicaciones Científicas De Investigación
Photophysical Properties and Fluorescence
- Photophysical Behavior and Fluorescence : A study on ESIPT-inspired fluorescent derivatives, including those similar to 4-(Chloromethyl)-2-(naphthalen-2-yl)oxazole, revealed their sensitivity to the micro-environment, exhibiting single absorption and dual emission in non-polar solvents with large Stokes shift. These properties were studied using UV-visible and fluorescence spectroscopy, suggesting applications in sensing and imaging technologies (Phatangare et al., 2013).
Antimicrobial Activities
- Antimicrobial Potential : Another study focused on similar oxazole derivatives demonstrated significant antimicrobial activity against strains like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This suggests potential for developing antimicrobial agents using such oxazole compounds (Phatangare et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-2-naphthalen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-8-13-9-17-14(16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAKXYWFTJZNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CO3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

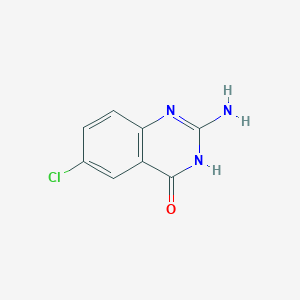
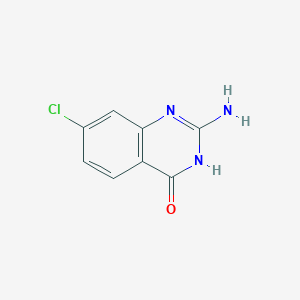


![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3250299.png)
![4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol](/img/structure/B3250304.png)
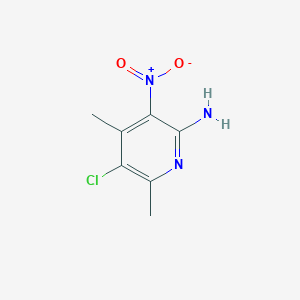
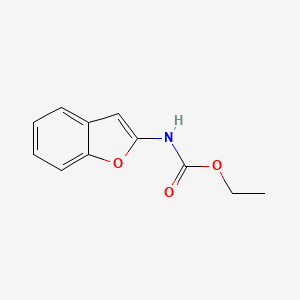

![4-[Benzyl(methyl)amino]cyclohexan-1-one](/img/structure/B3250324.png)
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3250335.png)
![tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B3250341.png)

![(R)-3-Methyl-4-oxo-4-[(4S)-2-oxo-4-benzyloxazolidine-3-yl]butyric acid tert-butyl ester](/img/structure/B3250368.png)